Ipatasertib-D7 -

Ipatasertib-D7

Catalog Number: EVT-1504394
CAS Number:
Molecular Formula: C₂₄H₂₅D₇ClN₅O₂
Molecular Weight: 465.04
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of ipatasertib-D7 involves several chemical reactions that lead to the formation of its active structure. The compound is synthesized through a multi-step process that typically includes:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that undergo various transformations.
  2. Key Reactions: These may involve nucleophilic substitutions, cyclizations, and coupling reactions to build the complex structure of ipatasertib.
  3. Purification: After synthesis, the product is purified using techniques such as chromatography to ensure high purity and yield.
Molecular Structure Analysis

The molecular structure of ipatasertib-D7 can be represented by its chemical formula and structural diagram. The compound features a distinctive arrangement of atoms that contributes to its biological activity.

  • Chemical Formula: C₁₈H₁₉N₅O₃S
  • Molecular Weight: Approximately 373.44 g/mol

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These methods provide insights into the conformation and spatial arrangement of functional groups within the molecule, which are critical for its interaction with biological targets.

Chemical Reactions Analysis

Ipatasertib-D7 participates in various chemical reactions that are essential for its pharmacological activity. Key reactions include:

  1. Binding Interactions: The compound binds to the Akt protein through specific interactions at its active site, inhibiting its kinase activity.
  2. Metabolism: Once administered, ipatasertib undergoes metabolic transformations primarily in the liver, leading to the formation of metabolites such as M1.
  3. Pharmacokinetics: Studies have shown that the pharmacokinetic profile of ipatasertib is influenced by factors such as hepatic function and dosage .

The understanding of these reactions is crucial for optimizing dosing regimens and enhancing therapeutic efficacy.

Mechanism of Action

Ipatasertib exerts its pharmacological effects primarily through the inhibition of Akt signaling pathways. The mechanism can be summarized as follows:

  1. Inhibition of Akt Activation: By binding to Akt, ipatasertib prevents its phosphorylation and activation by upstream signaling molecules.
  2. Downstream Effects: Inhibition of Akt leads to reduced cell survival signals, promoting apoptosis in cancer cells.
  3. Impact on Tumor Growth: This mechanism is particularly relevant in tumors with aberrant Akt activation or PTEN loss, where enhanced Akt signaling contributes to aggressive tumor behavior .

Clinical studies have demonstrated that ipatasertib can prolong radiographic progression-free survival in patients with mCRPC when used in combination with other therapies .

Physical and Chemical Properties Analysis

Ipatasertib-D7 exhibits several physical and chemical properties relevant for its use as a therapeutic agent:

  • Solubility: The compound's solubility characteristics influence its bioavailability and absorption profiles.
  • Stability: Stability under physiological conditions is crucial for maintaining efficacy during storage and administration.
  • Melting Point: The melting point provides insights into the purity and crystallinity of the compound.

Detailed analyses using techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can provide further insights into these properties.

Applications

Ipatasertib-D7 has significant potential applications in scientific research and clinical settings:

  • Cancer Therapy: Its primary application lies in treating cancers characterized by dysregulated Akt signaling, particularly prostate cancer.
  • Combination Therapies: It is often studied in combination with other agents, such as abiraterone, to enhance therapeutic outcomes in resistant cancer types .
  • Research Tool: Beyond clinical applications, ipatasertib serves as a valuable tool for researchers studying cellular signaling pathways and drug resistance mechanisms.
Chemical Characterization and Synthesis

Structural Analysis of Ipatasertib-D7

Molecular Formula and Isotopic Substitution Patterns

Ipatasertib-D7 is a deuterated analog of the pan-AKT inhibitor ipatasertib, where seven hydrogen atoms are replaced by deuterium. Its molecular formula is C₂₄H₂₅D₇ClN₅O₂, with a molecular weight of 465.04 g/mol [1]. The isotopic substitution occurs at seven specific sites, strategically selected to preserve the parent compound's bioactivity while altering pharmacokinetic properties. The deuterium atoms are incorporated at metabolically vulnerable positions, typically at methyl groups or aliphatic chains, to leverage the kinetic isotope effect (KIE). This KIE strengthens carbon-deuterium bonds (C–D), which require ~50 kJ/mol more energy to break than C–H bonds, thereby slowing oxidative metabolism and enhancing metabolic stability [1] [6].

Table 1: Isotopic Composition of Ipatasertib-D7

PropertySpecification
Molecular FormulaC₂₄H₂₅D₇ClN₅O₂
Molecular Weight465.04 g/mol
Deuterium Substitution7 positions (methyl/aliphatic sites)
Key Functional GroupsCyclopentapyrimidine core, Chlorophenyl

Stereochemical Configuration and Deuterium Labeling Sites

The stereochemical integrity of Ipatasertib-D7 is identical to its non-deuterated counterpart, with chiral centers maintaining their absolute configurations (e.g., R or S). Deuterium labeling occurs exclusively at non-stereogenic centers to avoid altering 3D conformation or target binding. Key sites include symmetric methyl groups (–CD₃) and methylene bridges (–CD₂–), where deuteration minimizes stereochemical complications [1] [6]. Molecular rotational resonance (MRR) spectroscopy confirms isotopic purity (>99%) and distinguishes isotopomers by their unique moments of inertia, ensuring precise localization of deuterium [6]. The cyclopentapyrimidine scaffold remains unaltered, preserving the compound’s affinity for AKT’s ATP-binding pocket.

Synthetic Pathways for Deuterated Analogues

Deuterium Incorporation Strategies in Cyclopentapyrimidine Derivatives

Two primary strategies enable deuterium incorporation into ipatasertib’s cyclopentapyrimidine core:

  • Late-Stage Deuteration: Direct H/D exchange using metal-catalyzed deuterium sources (e.g., Ir-catalysts with D₂O). However, this method risks regiochemical heterogeneity and is unsuitable for complex molecules like ipatasertib [6].
  • Building-Block Approach: Deuterated intermediates are synthesized first, followed by coupling to assemble Ipatasertib-D7. A key advancement uses a tungsten-complexed pyridinium salt (η²-(N-mesyl)pyridinium tungsten complex) to enable stepwise deuteration [6]. This organometallic scaffold facilitates regioselective deuteride addition (–D⁻ from NaBD₄) at C2/C4 positions, achieving >99:1 selectivity (Fig. 1A) [6]. For the chiral alcohol intermediate, engineered ketoreductases (KREDs) asymmetrically reduce prochiral ketones to yield (R,R)-trans-alcohols with 99.7% diastereomeric excess (de). Mutant KREDs (e.g., Ssal-KRED variant M1: F97W/L241M/M242W/Q245S) enhance activity 64-fold under process conditions, enabling 98% conversion at 100 g/L substrate loading [4].

Table 2: Comparison of Deuterium Incorporation Methods

MethodPrecisionIsotopic PurityScalability
Metal-Catalyzed H/D ExchangeLow (regiovariable)<90%Moderate
Tungsten-Mediated SynthesisHigh (site-specific)>99%High (5g scale)
Biocatalytic ReductionHigh (stereoselective)>99%Industrial (100g/L)

Optimization of Purification and Stability Protocols

Purification of Ipatasertib-D7 requires stringent control to eliminate isotopic impurities:

  • Chromatography: Reverse-phase HPLC with C18 columns separates deuterated/non-deuterated species using methanol/water gradients. MRR spectroscopy or LC-MS monitors isotopic purity [6].
  • Crystallization: Solvent optimization (e.g., ethanol/water mixtures) yields crystals with >99.7% deuterium enrichment [1].

Stability protocols adhere to ICH guidelines (Q1A(R2)):

  • Storage: –80°C in amber vials under argon to prevent deuterium exchange with atmospheric moisture.
  • Stability Testing:
  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH (12 months)
  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (6 months) [9]Deuterium loss is undetectable (<0.5%) under these conditions, confirming robustness [1].

Properties

Product Name

Ipatasertib-D7

Molecular Formula

C₂₄H₂₅D₇ClN₅O₂

Molecular Weight

465.04

Synonyms

(2S)-2-(4-Chlorophenyl)-1-[4-[(5R,7R)-6,7-dihydro-7-hydroxy-5-methyl-5H-cyclopentapyrimidin-4-yl]-1-piperazinyl]-3-[(1-methylethyl)amino]-1-propanone-D7; GDC 0068-D7; RG 7440-D7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.